![molecular formula C28H21BrN4O2 B3001738 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide CAS No. 392289-47-3](/img/structure/B3001738.png)
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its diverse pharmacological activities. The presence of a bromine atom and methoxy group in the structure suggests potential for significant biological activity, as seen in similar compounds that have been studied for their gastrokinetic and antibacterial properties, as well as their ability to induce apoptosis in cancer cells .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the amination of halogenated hydrocarbons. For instance, the preparation of N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, a compound with a similar core structure, is achieved through a halogenated hydrocarbon amination reaction . Additionally, the synthesis of substituted benzamides and quinazolinones has been reported using solvent-free conditions or reflux in acetonitrile, starting from aroyl chlorides and 2-amino-benzamide . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as NMR, IR, HRMS, and X-ray single-crystal diffraction. For example, the crystal structure of a related compound was determined to be of the triclinic system with specific bond angles and distances, indicating a complex three-dimensional arrangement stabilized by hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide core. The presence of electron-donating or withdrawing groups can affect the compound's ability to participate in various chemical reactions. For instance, the introduction of a methoxy group can increase electron density on the aromatic ring, potentially affecting its reactivity in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives like this compound are determined by their molecular structure. The presence of halogen atoms, such as bromine, can increase the molecular weight and influence the compound's lipophilicity, which is crucial for its pharmacokinetic profile. The methoxy group can contribute to the solubility of the compound in organic solvents. These properties are essential for the compound's potential as a drug candidate, as seen in related compounds that exhibit high blood-brain barrier penetration and efficacy in cancer models .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O2/c1-35-25-10-6-5-9-24(25)31-27(34)19-11-14-21(15-12-19)30-28-32-23-16-13-20(29)17-22(23)26(33-28)18-7-3-2-4-8-18/h2-17H,1H3,(H,31,34)(H,30,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQQQMVDFYCEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

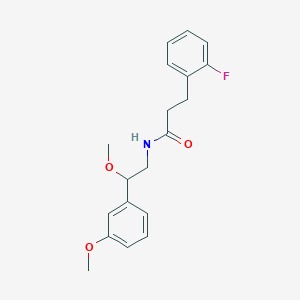
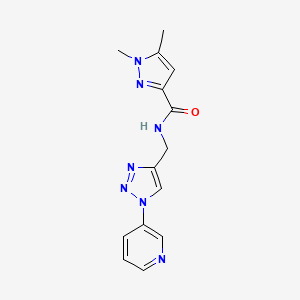
![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)
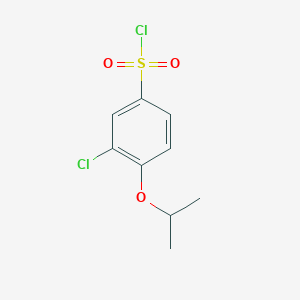
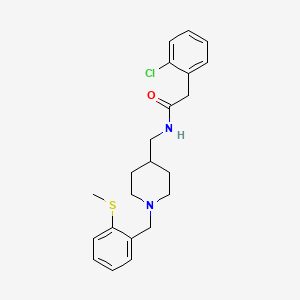
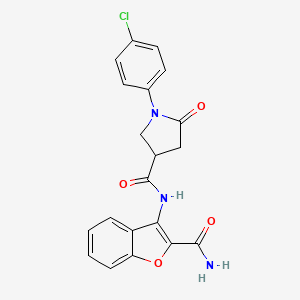
![Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3001668.png)

![7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3001670.png)
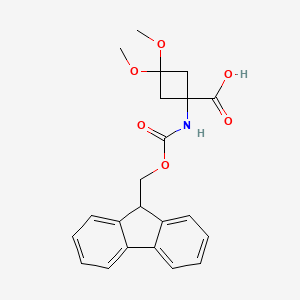
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)